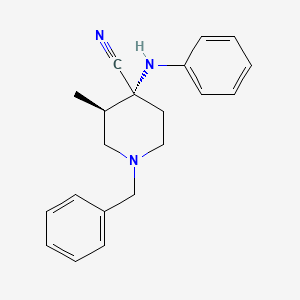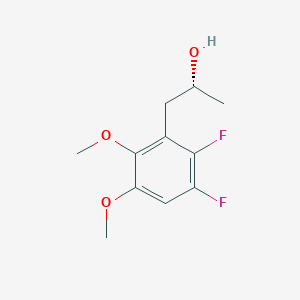
(2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- is a chiral compound with significant interest in the field of organic chemistry. This compound features a benzene ring substituted with two fluorine atoms, two methoxy groups, and a methyl group attached to the ethanol chain. The (aR)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- typically involves multi-step organic reactions. One common approach is to start with a suitably substituted benzene derivative and introduce the fluorine and methoxy groups through electrophilic aromatic substitution reactions. The methyl group can be introduced via Friedel-Crafts alkylation, and the ethanol chain can be added through a Grignard reaction or similar nucleophilic addition process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the methoxy groups to hydroxyl groups.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-fluorinated or de-methoxylated derivatives.
Substitution: Formation of new aromatic compounds with different substituents.
Scientific Research Applications
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the methoxy groups can influence its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aS)-: The enantiomer of the (aR)- compound, with different stereochemistry.
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-: Without specifying the stereochemistry.
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-: Without the methyl group.
Uniqueness
The (aR)- configuration of Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl- imparts unique stereochemical properties that can influence its reactivity and interactions in various applications. The presence of both fluorine and methoxy groups provides a balance of stability and reactivity, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C11H14F2O3 |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
(2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H14F2O3/c1-6(14)4-7-10(13)8(12)5-9(15-2)11(7)16-3/h5-6,14H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
WMKLPGQIBSLFFE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC(=C1F)F)OC)OC)O |
Canonical SMILES |
CC(CC1=C(C(=CC(=C1F)F)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)
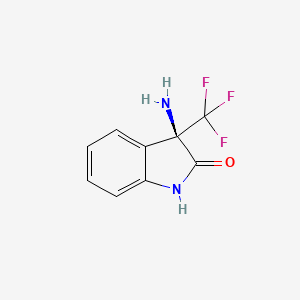
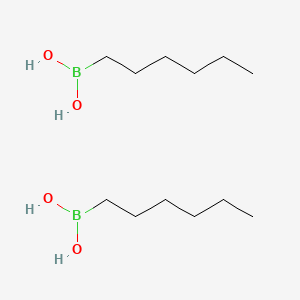
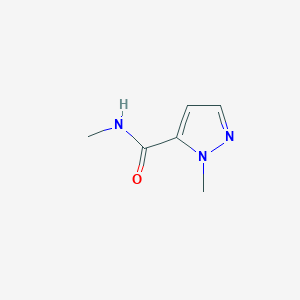
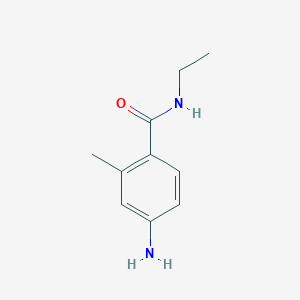
![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)
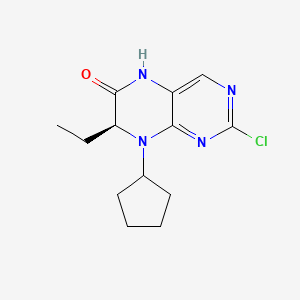
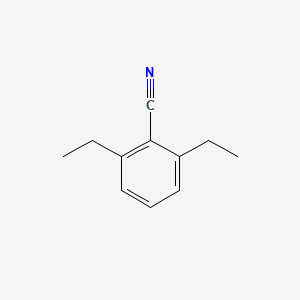
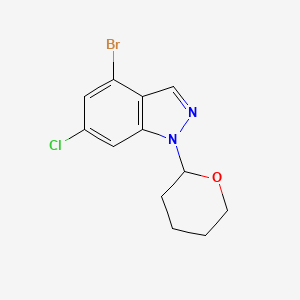
![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
